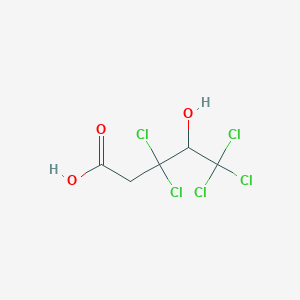
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is a chlorinated derivative of pentanoic acid This compound is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid typically involves the chlorination of 4-hydroxypentanoic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The chlorination step is carefully monitored to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,3,5,5,5-pentachloropentanoic acid or 3,3,5,5,5-pentachloropentanone.
Reduction: Formation of 3,3,5,5,5-pentachloropentane or 3,3,5,5,5-pentachloropentanol.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxypentanoic acid: A non-chlorinated analog with similar structural features but different chemical properties.
5-Hydroxypentanoic acid: Another analog with the hydroxyl group at a different position, leading to distinct reactivity and applications.
Uniqueness: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is unique due to the high degree of chlorination, which imparts specific chemical properties such as increased reactivity and potential biological activity. The presence of five chlorine atoms distinguishes it from other hydroxypentanoic acids, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
101205-10-1 |
|---|---|
Molekularformel |
C5H5Cl5O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3,3,5,5,5-pentachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H5Cl5O3/c6-4(7,1-2(11)12)3(13)5(8,9)10/h3,13H,1H2,(H,11,12) |
InChI-Schlüssel |
MHACDVSHSKLPIC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(C(C(Cl)(Cl)Cl)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


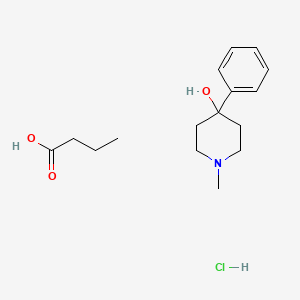
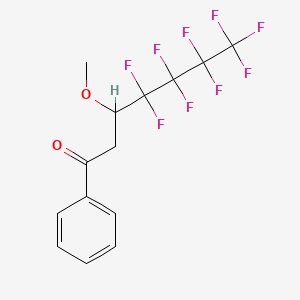
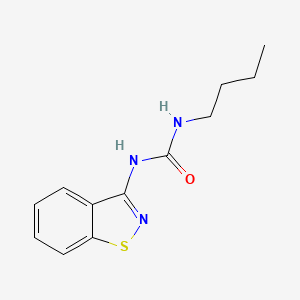
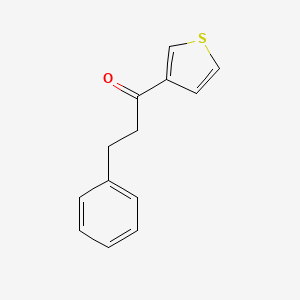

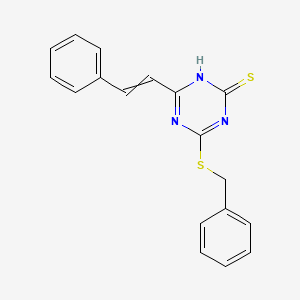
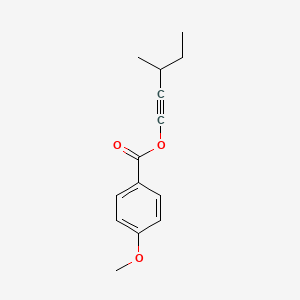

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
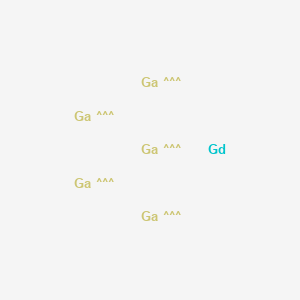
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
